Isoindolin-4-ol hydrochloride
Overview
Description
Isoindolin-4-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of isoindoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindolin-4-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with hydrochloric acid. Another method includes the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of controlled temperatures, inert atmospheres, and specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Isoindolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield fully saturated isoindoline derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Isoindolin-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of isoindolin-4-ol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoindoline: A fully saturated derivative of isoindole.
Isoindolinone: Contains a carbonyl group at the nitrogen position.
Phthalimide: A related compound with two carbonyl groups.
Uniqueness: Isoindolin-4-ol hydrochloride is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOPUCDMKDIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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